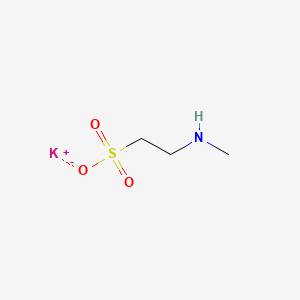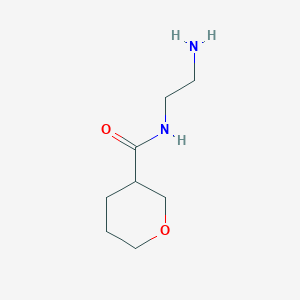![molecular formula C14H26N2 B8751579 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, 2-methyl-N1-tricyclo[33113,7]dec-2-yl- is a compound that contains two amino groups attached to neighboring carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- typically involves the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with various reagents. One common method includes dissolving trans-2-(adamantan-1-yl)-3-methylaziridine in methylene chloride, followed by the addition of triethylamine and di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, benzil, and various acids and bases. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, such as imidazolidine-2-thione and dihydropyrazine derivatives .
Applications De Recherche Scientifique
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- has several scientific research applications:
Chemistry: It is used as a precursor to heterocyclic systems and as a chiral resolving agent.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Vicinal diamines, including 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, possess properties that make them potential candidates for developing antiarrhythmic, anticonvulsant, and antitumor drugs.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metals, which can then participate in various catalytic reactions. These reactions often involve the activation of substrates and the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diphenylethane-1,2-diamine
- Cyclohexane-1,2-diamine
- N1-Isopropyl-2-methyl-1,2-propanediamine
Uniqueness
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- is unique due to the presence of the adamantyl fragment, which increases its lipophilicity and conformational rigidity. This makes it more stable and effective in forming chelate complexes with metals compared to other vicinal diamines .
Propriétés
Formule moléculaire |
C14H26N2 |
|---|---|
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
1-N-(2-adamantyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C14H26N2/c1-14(2,15)8-16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13,16H,3-8,15H2,1-2H3 |
Clé InChI |
RLBLHMIZKKOWLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1C2CC3CC(C2)CC1C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine](/img/structure/B8751504.png)





![Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8751551.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanol, a-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B8751562.png)




